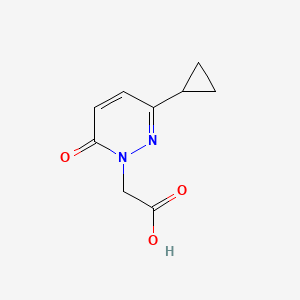
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic acid
Vue d'ensemble
Description
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic acid, commonly referred to as “CPOA”, is a relatively new organic compound that has recently been researched for its potential applications in the scientific and medical fields. CPOA is a cyclic carboxylic acid composed of a six-membered ring with nitrogen, oxygen, and carbon atoms. It is an organic compound with a molecular formula of C6H8N2O3 and a molecular weight of 172.13 g/mol. CPOA has been studied for its ability to act as a prodrug, which is a compound that is inactive until it is metabolized in the body and converted into an active form.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A general route for synthesizing a novel class of pyridazin-3-one derivatives, which includes compounds related to 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic acid, was established. The synthesis involves reactions with active methylene compounds like p-nitrophenylacetic acid and cyanoacetic acid. The structures of the synthesized substances were confirmed using analytical spectroscopic methods and X-ray crystallographic analysis (Ibrahim & Behbehani, 2014).
Corrosion Inhibition
- A study on the effect of a derivative of pyridazine, namely ethyl (6-methyl-3-oxopyridazin-2-yl) acetate, on the inhibition of mild steel corrosion in a molar hydrochloric acid solution was conducted. The study suggests the potential application of related pyridazine derivatives in corrosion prevention and control (Ghazoui et al., 2017).
Anticancer Activity
- Research aimed to synthesize new series of 3(2h)-one pyridazinone derivatives with potential anti-oxidant activity, including structures similar to 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic acid. The synthesized compounds were demonstrated for in-vitro anti-oxidant activity, suggesting potential applications in anticancer treatments (Mehvish & Kumar, 2022).
Material Science and Chemistry
- A novel class of nitrogen and sulfur heterocyclic systems, including pyridazine hybrids, were synthesized. This research points to the potential use of pyridazine derivatives in material science and chemistry for various applications (Boraei et al., 2020).
Pharmacological Research
- A series of new 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides were synthesized and subjected to pharmacological assessment, including molecular docking screenings. This research provides insights into the pharmacological potentials of pyridazine derivatives (Karpina et al., 2019).
Antibacterial Activity
- Compounds related to 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic acid were synthesized and showed promising antibacterial activity against various bacterial strains, indicating the potential use of pyridazine derivatives in antibacterial treatments (Kadian et al., 2012).
Propriétés
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8-4-3-7(6-1-2-6)10-11(8)5-9(13)14/h3-4,6H,1-2,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQYMWLEDKVYHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434495.png)
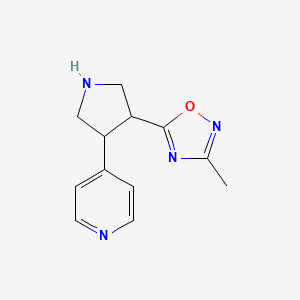

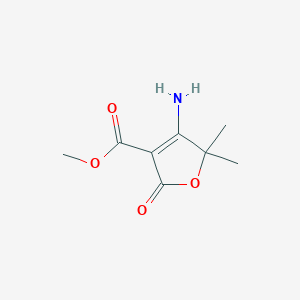

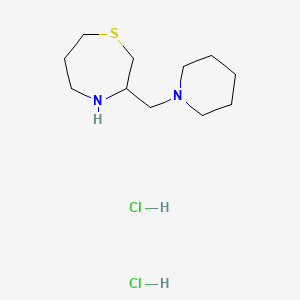
![Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B1434506.png)


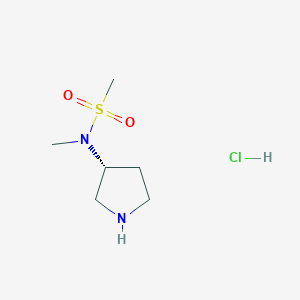
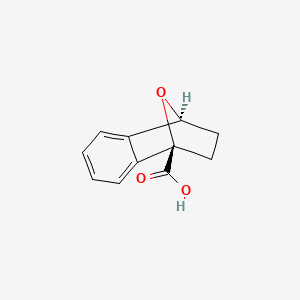

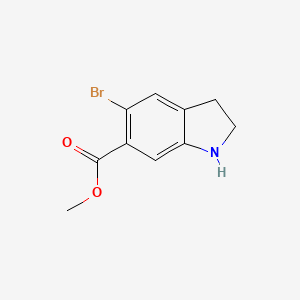
![2-(6,12-Dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethanol;dihydrate](/img/structure/B1434518.png)